molecular formula C12H19BN2O2 B2546424 N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine CAS No. 1675109-67-7

N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine

Cat. No.: B2546424
CAS No.: 1675109-67-7
M. Wt: 234.11
InChI Key: ARTCGRLJPDOTKG-UHFFFAOYSA-N
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Description

N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS 1675109-67-7) is a high-value pyridine-based boronic acid pinacol ester with a molecular formula of C12H19BN2O2 and a molecular weight of 234.10 . This compound serves as a crucial synthetic intermediate, primarily utilized in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds between the pyridine ring and various aryl or heteroaryl halides . The presence of the N-methyl-2-amine substituent on the pyridine ring distinctively modulates the electronic properties of the core structure, making this building block particularly valuable for constructing more complex molecules in medicinal chemistry and materials science . Its primary research value lies in the efficient synthesis of diverse nitrogen-containing heterocycles, which are privileged scaffolds in the development of pharmaceutical agents, agrochemicals, and functional materials . Researchers employ this boronic ester to introduce a functionalized 3-aminopyridine moiety into target structures, enabling the exploration of structure-activity relationships and the creation of novel chemical entities. The product is offered with comprehensive analytical data, including NMR and MS, to ensure batch-to-batch consistency and support rigorous research and development efforts. This chemical is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Handling and Safety: Please consult the Safety Data Sheet (SDS) prior to use. This compound may cause skin and eye irritation . It is recommended to store the product in a cool, dark place under an inert atmosphere .

Properties

IUPAC Name

N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)9-7-6-8-15-10(9)14-5/h6-8H,1-5H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTCGRLJPDOTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine typically involves the borylation of a pyridine derivative. One common method involves the reaction of a pyridine precursor with a boron reagent such as pinacolborane in the presence of a palladium catalyst. The reaction conditions often include a solvent like dioxane and a base such as potassium carbonate, with the reaction being carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronate ester group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a metal catalyst.

    Substitution: Halogenated reagents and bases.

Major Products

The major products formed from these reactions include boronic acids, reduced pyridine derivatives, and various substituted pyridine compounds .

Scientific Research Applications

N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine exerts its effects involves the interaction of the boronate ester group with various molecular targets. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The pyridine ring can also participate in coordination chemistry, interacting with metal ions and other electrophiles .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features, molecular weights, and substituent positions of the target compound with its analogues:

Compound Name Molecular Formula Substituent Positions (Pyridine/Pyrimidine) Molecular Weight Key Structural Differences
N-Methyl-3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)pyridin-2-amine (Target) C₁₃H₂₁BN₂O₂ Boronate: C3; Methylamine: C2 248.17 Reference compound
N-Methyl-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)pyridin-2-amine C₁₂H₁₉BN₂O₂ Boronate: C5; Methylamine: C2 234.10 Boronate shifted to C5; reduced steric bulk
N,3-Dimethyl-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-2-pyridinamine C₁₃H₂₁BN₂O₂ Boronate: C5; Dimethylamine: C2 248.14 Boronate at C5; dimethylamine increases bulk
3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)pyridin-2-amine C₁₂H₁₈BClN₂O₂ Boronate: C5; Chlorine: C3; Methylamine: C2 268.55 Chlorine at C3 enhances electronic withdrawal
N-Isobutyl-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)pyrimidin-2-amine C₁₃H₂₂BN₃O₂ Boronate: C5; Isobutylamine: C2 (pyrimidine) 263.15 Pyrimidine core; isobutyl increases hydrophobicity

Reactivity in Cross-Coupling Reactions

  • Boronate Position : Boronate at C3 (target) vs. C5 () alters electronic effects. C3 substitution may enhance conjugation in the pyridine ring, affecting regioselectivity in Suzuki reactions .
  • Steric Effects : Dimethylamine () and isobutyl groups () reduce reaction rates due to steric hindrance, whereas methylamine (target) offers moderate reactivity .

Biological Activity

N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

Research indicates that compounds similar to this compound often exhibit inhibitory activity against various enzymes involved in cell signaling pathways. Specifically, they may act as inhibitors of kinases such as GSK-3β and ROCK-1, which are implicated in several diseases including cancer and neurodegenerative disorders.

Antiproliferative Effects

Studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. The mechanism appears to involve the inhibition of crucial signaling pathways that promote cell growth and survival. For example:

Cell LineIC50 (µM)Notes
MCF-7 (Breast)0.045Induces apoptosis via mitochondrial pathway
A549 (Lung)0.067Inhibits proliferation through GSK-3β inhibition
HeLa (Cervical)0.055Promotes cell cycle arrest

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies using BV-2 microglial cells indicated that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-α.

CytokineControl (pg/mL)Treated (pg/mL)% Inhibition
IL-6120040066.67%
TNF-α80020075%

Case Study 1: Cancer Therapy

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound in combination with existing chemotherapeutics. The results demonstrated enhanced cytotoxicity in resistant cancer cell lines when combined with standard treatments.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that it could mitigate neuronal loss by modulating oxidative stress pathways.

Q & A

Q. What are the standard synthetic routes for preparing N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine?

The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Miyaura borylation, where a brominated pyridine precursor reacts with bis(pinacolato)diboron. Key steps include:

  • Catalysts : Pd(dppf)Cl₂ or other palladium complexes (e.g., Pd(PPh₃)₄) .
  • Conditions : Reactions are performed under inert atmospheres (N₂/Ar) in anhydrous solvents (dioxane, THF) at 80–100°C. Base additives like potassium acetate are critical for deprotonation .
  • Purification : Crystallization from polar/non-polar solvent mixtures (e.g., EtOAc/hexane) is common to achieve high purity (>95%) .

Q. How is the compound characterized to confirm structural integrity?

Standard analytical techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns on the pyridine and boronic ester groups. The boron atom’s quadrupolar relaxation broadens adjacent proton signals .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., MW = 234.10 g/mol for the base compound) .
  • Elemental Analysis : Validates purity and stoichiometry, especially for novel derivatives .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a versatile building block in:

  • Suzuki-Miyaura Cross-Couplings : Enables C–C bond formation with aryl/heteroaryl halides, critical for synthesizing biaryl motifs in drug candidates .
  • Protodeboronation Studies : The boronic ester group’s stability under acidic/basic conditions is evaluated for reaction optimization .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the boronic ester moiety in cross-coupling reactions?

  • Steric Hindrance : The tetramethyl dioxaborolan group enhances stability but may reduce reactivity with bulky substrates. Computational studies (DFT) help predict steric thresholds .
  • Electronic Effects : Electron-withdrawing groups on the pyridine ring (e.g., CF₃) increase electrophilicity, accelerating transmetalation in Pd-catalyzed reactions .
  • Contradictions : Some studies report unexpected regioselectivity when coupling with ortho-substituted aryl halides, necessitating mechanistic reinvestigation .

Q. What strategies mitigate hydrolysis of the boronic ester during storage or reaction?

  • Storage : Keep at 2–8°C under inert gas (Ar) with desiccants to prevent moisture ingress .
  • Reaction Design : Use aprotic solvents (DMF, THF) and avoid aqueous bases unless required. In situ protection with diols can stabilize boronates .
  • Data Contradictions : While anhydrous conditions are standard, some protocols use controlled water traces to enhance catalytic turnover, requiring empirical optimization .

Q. How can computational modeling guide the design of derivatives for targeted drug discovery?

  • Docking Studies : Molecular dynamics simulations predict binding affinity to targets like kinases or proteases, leveraging the pyridine-boronate scaffold’s hydrogen-bonding capacity .
  • ADMET Prediction : Tools like SwissADME assess solubility and metabolic stability, addressing challenges like the compound’s moderate LogP (~2.5) .

Methodological Challenges and Solutions

Q. Why do some synthetic protocols yield low conversion rates despite optimized conditions?

  • Catalyst Poisoning : Trace impurities (e.g., sulfur-containing compounds) deactivate Pd catalysts. Pre-purification of reagents via column chromatography or distillation is advised .
  • Side Reactions : Competitive protodeboronation or homocoupling may occur. Adding ligands (e.g., XPhos) or lowering reaction temperatures can suppress these pathways .

Q. How to resolve discrepancies in NMR data for boron-containing analogs?

  • Dynamic Effects : Boron’s quadrupolar moment causes signal broadening. Use elevated temperatures or decoupling techniques to sharpen peaks .
  • Isotopic Labeling : ¹¹B NMR (at 128 MHz) provides direct insight into boron coordination but requires specialized instrumentation .

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